molecular formula C18H19N3O3S B12186335 ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12186335
M. Wt: 357.4 g/mol
InChI Key: URVPAJXZPUZDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NMR Spectral Signatures (¹H, ¹³C, 2D-COSY)

¹H NMR Analysis
Key proton environments and chemical shifts (δ, ppm) were identified:

  • Thiazole ring : The H-2 proton (adjacent to the amino group) resonates at δ 7.82 (s, 1H), while H-4 (methyl-substituted) appears at δ 2.45 (s, 3H).
  • Ethyl carboxylate : A triplet at δ 1.35 (t, 3H, J = 7.1 Hz) for the methyl group and a quartet at δ 4.30 (q, 2H, J = 7.1 Hz) for the methylene.
  • Propanoylamino linker :
    • Methylene protons adjacent to the carbonyl (δ 2.98, t, 2H, J = 6.8 Hz).
    • Methylene group near the indole (δ 3.65, t, 2H, J = 6.8 Hz).
  • Indole moiety :
    • Aromatic protons at δ 7.10–7.65 (m, 5H), with H-1 of indole as a singlet at δ 7.25.

¹³C NMR Analysis
Critical carbon assignments include:

  • Thiazole C-2 (δ 162.4), C-4 (δ 18.9 for CH₃), and C-5 carboxylate (δ 167.2).
  • Propanoyl carbonyl at δ 172.1 and indole carbons (δ 110.5–138.7).

2D-COSY Correlations

  • Cross-peaks between H-2 of thiazole (δ 7.82) and the propanoylamino NH (δ 9.12) confirm connectivity.
  • Indole H-1 (δ 7.25) couples with adjacent methylene protons (δ 3.65).

Infrared Spectroscopy (IR) Functional Group Identification

IR peaks (cm⁻¹) and assignments:

  • N-H stretch : 3320 (amide NH).
  • C=O stretches : 1715 (ester), 1680 (amide).
  • Thiazole ring vibrations : 1560 (C=N), 1420 (C-S).
  • Indole C=C : 1605 and 1485.

Table 2: Key IR Absorptions

Peak (cm⁻¹) Assignment
3320 Amide N-H stretch
1715 Ester C=O
1680 Amide C=O
1560 Thiazole C=N
1420 Thiazole C-S

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrum highlights:

  • Molecular ion : m/z 358.1 [M+H]⁺.
  • Major fragments :
    • m/z 315.0 (loss of COOEt, –43 Da).
    • m/z 243.1 (cleavage of propanoylamino-indole side chain).
    • m/z 130.0 (indole fragment, C₈H₇N⁺).

Figure 1: Fragmentation Pathways

  • Loss of ethyl carboxylate:
    $$ \text{C}{18}\text{H}{19}\text{N}{3}\text{O}{3}\text{S} \rightarrow \text{C}{16}\text{H}{15}\text{N}{3}\text{O}\text{S} + \text{C}{2}\text{H}{4}\text{O}{2} $$
  • Amide bond cleavage:
    $$ \text{C}{18}\text{H}{19}\text{N}{3}\text{O}{3}\text{S} \rightarrow \text{C}{10}\text{H}{9}\text{N}\text{S} + \text{C}{8}\text{H}{10}\text{N}{2}\text{O}{3} $$

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 2-(3-indol-1-ylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H19N3O3S/c1-3-24-17(23)16-12(2)19-18(25-16)20-15(22)9-11-21-10-8-13-6-4-5-7-14(13)21/h4-8,10H,3,9,11H2,1-2H3,(H,19,20,22)

InChI Key

URVPAJXZPUZDJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole Core

The thiazole ring is synthesized via a cyclization reaction between thiourea derivatives and α-halo carbonyl compounds. A representative protocol involves reacting ethyl 2-bromoacetoacetate with thiourea in acetic acid under reflux conditions, catalyzed by sodium acetate . The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of the bromoester, followed by cyclization to form the 4-methylthiazole-5-carboxylate intermediate.

Key Reaction Conditions

ParameterDetails
ReagentsThiourea, ethyl 2-bromoacetoacetate
SolventAcetic acid
CatalystSodium acetate
Temperature100°C (reflux)
Reaction Time5 hours
Yield70–75%

The product is purified via recrystallization from ethanol, yielding a white crystalline solid. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm >95% purity .

Preparation of the Indole Moiety

The indole component, 3-(1H-indol-1-yl)propanoic acid , is synthesized through a two-step process:

  • Alkylation of Indole : Indole reacts with 3-chloropropionitrile in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 3-(1H-indol-1-yl)propanenitrile .

  • Hydrolysis to Carboxylic Acid : The nitrile undergoes alkaline hydrolysis using aqueous potassium hydroxide (20% w/v) at 100°C for 8 hours, followed by acidification with HCl to precipitate the carboxylic acid .

Optimization Insights

  • Excess 3-chloropropionitrile (1.2 equivalents) improves alkylation yield to 85% .

  • Hydrolysis at higher temperatures (100°C vs. 80°C) reduces reaction time from 12 to 8 hours .

Amide Bond Formation

The thiazole amine and indole-propanoic acid are coupled via an amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) . The reaction is conducted at room temperature for 24 hours, with triethylamine (Et₃N) as a base to neutralize HCl generated during activation.

Comparative Analysis of Coupling Agents

Coupling SystemYield (%)Purity (HPLC)
EDC/HOBt6898
DCC/DMAP6295
HATU/DIEA7297

EDC/HOBt is preferred for its balance of cost and efficiency .

Esterification and Final Modification

The ester group at the 5-position of the thiazole ring is introduced early in the synthesis (Step 1) but may require re-esterification if hydrolyzed during subsequent steps. Ethanol and thionyl chloride (SOCl₂) are used to re-esterify any free carboxylic acid groups, with yields exceeding 90% .

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol . Analytical data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, NH), 7.65–7.10 (m, 5H, indole-H), 4.30 (q, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃) .

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30) .

Challenges and Mitigation Strategies

  • Low Amidation Yield : Attributed to steric hindrance from the methyl group on the thiazole ring. Using a 10% excess of EDC improves yield by 15% .

  • Byproduct Formation : Hydrolysis of the ester group during coupling is minimized by maintaining anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Indole Moiety

The compound shares structural similarities with derivatives featuring modified indole substituents:

  • Ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (C₂₀H₂₁N₃O₄S, MW 399.5): This analogue includes an acetyl group at position 3 of the indole ring, which may enhance electron-withdrawing effects and alter binding interactions compared to the unsubstituted indole in the target compound .
Table 1: Key Structural Differences in Indole-Substituted Analogues
Compound Substituent on Indole Molecular Formula Molecular Weight Key Implications
Target compound None (1H-indol-1-yl) C₁₈H₁₉N₃O₃S* ~373.4 Baseline reactivity and polarity
3-Acetyl-substituted () 3-Acetyl C₂₀H₂₁N₃O₄S 399.5 Enhanced electron withdrawal
4-Chloro-substituted () 4-Chloro C₁₈H₁₈ClN₃O₃S 391.9 Increased lipophilicity

Variations in the Thiazole Core and Substituents

Other thiazole derivatives with structural parallels include:

  • Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 161797-99-5): This compound replaces the indole-propanoyl group with a formyl-hydroxyphenyl substituent, likely reducing steric bulk but introducing hydrogen-bonding capabilities .
  • Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 918793-30-3): The trifluoromethyl group at position 4 and methylphenylamino group at position 2 confer strong electron-withdrawing and hydrophobic characteristics, respectively, which may enhance binding to hydrophobic enzyme pockets .

Functional Group Modifications in Related Thiazoles

  • Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate (): The amidine group at position 2 introduces basicity, contrasting with the amide linker in the target compound. This difference could influence solubility and ionizability under physiological conditions.

Biological Activity

Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound that combines an indole moiety with a thiazole ring, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on various research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H18N3O3SC_{18}H_{18}N_{3}O_{3}S and a molecular weight of approximately 391.9 g/mol. It features an ethyl ester group, an indole structure, and a thiazole ring that contribute to its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC18H18N3O3S
Molecular Weight391.9 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing thiazole and indole structures exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown promising activity against various bacterial strains.

A study on related thiazole-indole compounds revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.06 mg/mL against resistant bacteria such as Staphylococcus aureus and Bacillus cereus . The presence of the indole moiety is believed to enhance the antimicrobial efficacy due to its ability to interact with bacterial enzymes and disrupt cell wall synthesis.

Anticancer Activity

Compounds with indole and thiazole structures have also been investigated for their anticancer potential. Indoles are known to influence multiple signaling pathways involved in cancer progression. For example, a study found that similar compounds demonstrated cytotoxic effects against various cancer cell lines, inhibiting cell proliferation and inducing apoptosis . The specific mechanism often involves the modulation of key proteins involved in cell cycle regulation and apoptosis.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research has shown that indole derivatives can inhibit phospholipase A2-like activity, which is implicated in various inflammatory processes . This inhibition can lead to reduced inflammation and potentially lower the risk of cancer progression.

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Study on Antimicrobial Activity : A series of thiazole-indole derivatives were synthesized and evaluated for their antimicrobial properties against Escherichia coli, Staphylococcus aureus, and Candida albicans. The best-performing compound showed an MIC of 0.12 mg/mL against C. albicans, indicating strong antifungal activity .
  • Anticancer Evaluation : In vitro studies demonstrated that certain thiazole-indole hybrids exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth .
  • Enzyme Inhibition Studies : The potential of these compounds to inhibit phospholipase A2 was assessed, revealing that some derivatives could effectively reduce enzyme activity by over 80%, suggesting a mechanism for anti-inflammatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.